N,N'-Disuccinimidyl carbonate

Bioconjugation Immunoassay Development Hapten-Carrier Conjugation

DSC is a solid, phosgene-safe carbonate for carbonyl insertion, avoiding carboxylate residues unlike NHS esters. It enables defined hapten loading (19.34 mol/BSA) and activates hindered alcohols for APIs like darunavir without hydrolysis. High solubility in DMSO (>250 mg/mL) and acetonitrile (34 mg/mL) ensures efficient anhydrous activation, bypassing DCU purification issues common with carbodiimides.

Molecular Formula C9H8N2O7
Molecular Weight 256.17 g/mol
CAS No. 74124-79-1
Cat. No. B114567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Disuccinimidyl carbonate
CAS74124-79-1
Synonyms1,1’-[Carbonylbis(oxy)]bis-2,5-pyrrolidinedione; _x000B_1-[[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]oxy]-2,5-pyrrolidinedione;  Bis(2,5-dioxopyrrolidin-1-yl) Carbonate;  Bis(N-succinimidyl) Carbonate;  Bis(succinimidyl) Carbonate;  Carbonic Acid bis(2,5-dioxopy
Molecular FormulaC9H8N2O7
Molecular Weight256.17 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O
InChIInChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2
InChIKeyPFYXSUNOLOJMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Disuccinimidyl Carbonate (DSC, CAS 74124-79-1) Procurement and Technical Profile for Bioconjugation and Peptide Synthesis


N,N′-Disuccinimidyl carbonate (DSC, CAS 74124-79-1) is a homobifunctional amine-reactive crosslinker belonging to the N-hydroxysuccinimide (NHS) carbonate class [1]. As a crystalline solid with a molecular weight of 256.17 g/mol , it serves as an activated carbonyl equivalent [2], enabling the formation of stable carbamate and urea linkages with primary amines [3]. Unlike standard carbodiimide-mediated NHS ester formation, DSC functions as a standalone carbonyl insertion reagent, offering distinct advantages in activating hydroxyls and amines without requiring a separate carboxylic acid moiety on the ligand [4].

Technical Justification for Specifying DSC (74124-79-1) Over Generic NHS-Activated Reagents


Procurement professionals and research scientists cannot interchangeably substitute DSC with other NHS-containing reagents (e.g., NHS esters, Sulfo-NHS, or DCC/NHS mixtures). The critical differentiator lies in DSC's carbonate backbone, which allows it to activate hydroxyls and amines via carbonyl insertion rather than acyl transfer, thereby avoiding the introduction of an undesired carboxylate residue or the requirement for a pre-existing carboxylic acid on the ligand [1]. Furthermore, DSC's solid-state handling and safety profile as a phosgene substitute [2] contrast sharply with carbodiimide reagents, which often generate difficult-to-remove urea byproducts (e.g., DCU from DCC) that compromise purification workflows [3]. The following quantitative evidence outlines the specific performance parameters that distinguish DSC from its closest technical alternatives.

Quantitative Comparator Evidence: DSC (74124-79-1) Performance Benchmarks Against Alternative Reagents


Comparative Hapten Loading Density: DSC vs. Carbodiimide (EDC/NHS) Conjugation

In the generation of anti-mefloquine monoclonal antibodies, DSC-mediated conjugation yielded a defined and reproducible hapten loading of 19.34 molecules of mefloquine per molecule of BSA [1]. This contrasts with standard EDC/NHS conjugation of similar small molecule haptens, which often results in highly variable loading ratios (ranging from 5 to 30) due to polymerization side reactions and the instability of the active O-acylisourea intermediate [2]. The DSC method provides controlled stoichiometry without risking carboxylate modification of the carrier protein surface.

Bioconjugation Immunoassay Development Hapten-Carrier Conjugation

Solubility Profile for Reaction Optimization: DSC vs. Sulfo-NHS Analogues in Organic Media

DSC exhibits moderate to high solubility in common organic solvents, specifically 34 mg/mL in acetonitrile and >250 mg/mL in DMSO, while showing limited solubility in dichloromethane (2 mg/mL) [1]. This contrasts with Sulfo-NHS analogues (e.g., BS3), which are designed for aqueous solubility and are practically insoluble in non-polar organic media required for activating sterically hindered secondary alcohols or performing anhydrous peptide coupling [2]. DSC's solubility in acetonitrile is particularly advantageous for solid-phase peptide synthesis workflows.

Reaction Optimization Peptide Synthesis Polymer Chemistry

Racemization Resistance in Peptide Synthesis: DSC vs. DCC Activation

DSC-mediated activation of N-benzyloxycarbonyl (Cbz) amino acids preserves chiral integrity by generating a urethane-protected active ester, which resists the oxazolone formation pathway that causes racemization [1]. In contrast, activation with DCC (dicyclohexylcarbodiimide) generates a highly reactive O-acylisourea intermediate that is prone to racemization even under mild conditions, especially with sensitive residues like cysteine or histidine [2]. The Cbz group in conjunction with DSC confers high resistance to racemization [1].

Peptide Synthesis Amino Acid Activation Chiral Purity

Commercial Purity Benchmarking: DSC (99.0% HPLC) vs. Technical Grade Material

High-grade commercial DSC (Novabiochem®) is routinely supplied with ≥99.0% purity by HPLC and low water content (≤0.50% K.F.), with the primary impurity being N-hydroxysuccinimide (~3% in some purum grades) . This purity profile is critical for minimizing side reactions in SPPS. In contrast, lower technical grades (e.g., 85% purity) contain significant amounts of NHS and unknown decomposition products, which can act as competing nucleophiles and reduce the effective concentration of the active carbonate species [1].

Peptide Synthesis Procurement Specification Quality Control

Optimized Application Scenarios for N,N'-Disuccinimidyl Carbonate (74124-79-1) Based on Quantitative Evidence


High-Fidelity Immunogen Production via Controlled Hapten Loading

Based on the quantified hapten loading data (19.34 molecules/BSA) [1], DSC is the optimal reagent for producing consistent hapten-carrier conjugates. Unlike EDC/NHS, which yields variable stoichiometry, DSC provides a defined conjugation ratio. This reproducibility is essential for generating lot-to-lot consistency in diagnostic immunoassay development and vaccine research.

Automated Solid-Phase Peptide Synthesis (SPPS) with Sterically Hindered Amino Acids

DSC's measured solubility of 34 mg/mL in acetonitrile [1] and low racemization profile with Cbz-protected amino acids [2] make it uniquely suitable for automated peptide synthesizers. Procurement of high-purity DSC (≥99.0% HPLC) [3] ensures that the active ester formation step proceeds with high efficiency in organic solvent systems, avoiding precipitation and minimizing the risk of epimerization that is common with DCC activation.

Anhydrous Functionalization of Secondary Alcohols in API Synthesis

For the alkoxycarbonylation of sterically hindered secondary alcohols—a common step in the synthesis of antiviral APIs such as darunavir [1]—DSC offers a distinct advantage over water-soluble Sulfo-NHS analogues. The solubility profile of DSC in DMSO (>250 mg/mL) [1] allows for high-concentration reactions under strictly anhydrous conditions, facilitating the efficient activation of challenging hydroxyl groups without competing hydrolysis, which is a critical failure mode for aqueous NHS ester chemistry.

Technical Documentation Hub

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